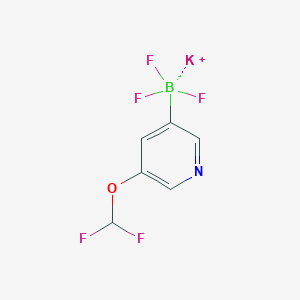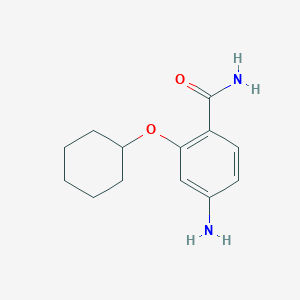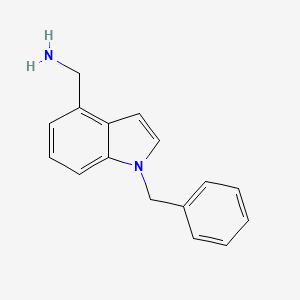
(1-Benzyl-1H-indol-4-yl)methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques
- Novel Synthesis Approaches: The compound has been utilized in innovative synthesis methods for benzofuran- and indol-2-yl-methanamine derivatives, using ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials (Schlosser et al., 2015).
Medical Applications
- Potential in Anticonvulsant Therapy: Some derivatives of (1-Benzyl-1H-indol-4-yl)methanamine have shown promise as anticonvulsant agents, exhibiting significant seizures protection in various models (Pandey & Srivastava, 2011).
- Antibacterial and Antifungal Properties: Derivatives of this compound have been synthesized and found to display a range of antibacterial and antifungal activities (Visagaperumal et al., 2010).
Pharmacological Implications
- Development of Biased Agonists: Research has led to the development of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists for serotonin 5-HT1A receptors, showing potential for distinct central nervous system pathologies (Sniecikowska et al., 2020).
Chemical and Structural Analysis
- Exploration of Underexplored Structures: The compound has facilitated the synthesis of novel chemical structures, such as 3,3-disubstituted-1,3,4,5-tetrahydropyrrolo[4,3,2-de]isoquinolines and 1,1-disubstituted-1,2,3,4-tetrahydropyrazino[1,2-a]indoles, which are relatively underexplored in medicinal chemistry (Schönherr & Leighton, 2012).
Anticancer Potential
- Cytotoxic Agents Synthesis: The compound has been used in the synthesis of cytotoxic agents showing promising activity against various cancer cell lines, outperforming some reference drugs in certain instances (Ramazani et al., 2014).
Catalytic Applications
- Catalytic Evaluation in Chemical Reactions: The compound has played a role in catalytic applications, showing good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Chemical Identification and Quantitation
- Detection in Illegal Products: The compound has been identified in various illegal products through advanced analytical techniques, highlighting the need for careful surveillance in pharmaceutical and forensic contexts (Nakajima et al., 2011).
Development of Novel Derivatives
- Synthesis of Novel Derivatives: Researchers have successfully synthesized and characterized novel derivatives of this compound, expanding the range of potential applications in various fields of chemistry and medicine (Vishwanathan & Gurupadayya, 2014).
Mécanisme D'action
Target of Action
Indole derivatives, which include (1-benzyl-1h-indol-4-yl)methanamine, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
(1-Benzyl-1H-indol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . The compound also interacts with nicotinic acetylcholine receptors (nAChRs), particularly the hα7 and hα4β2 subtypes, through a competitive mechanism . These interactions highlight the compound’s potential in modulating cellular processes and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The compound influences cell function by arresting the cell cycle at the sub-G1 and G2/M phases, thereby inhibiting cell proliferation . Additionally, it affects cell signaling pathways and gene expression, contributing to its cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest . The compound also interacts with nAChRs, inhibiting their function through a competitive mechanism . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s (CYPs), which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential . Studies have shown that the compound can cross cell membranes and accumulate in target tissues, where it exerts its effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its subcellular localization, influencing its biological effects.
Propriétés
IUPAC Name |
(1-benzylindol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-11-14-7-4-8-16-15(14)9-10-18(16)12-13-5-2-1-3-6-13/h1-10H,11-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMQGRLAKLBYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)

![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)

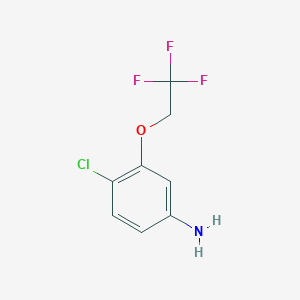

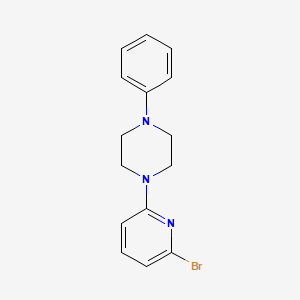


![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)
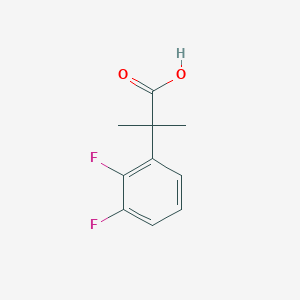
![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
